(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium(II)-catalyzed oxycarbonylation of unsaturated polyols . This reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The separation and purification processes, such as column chromatography, are crucial in obtaining the final product with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate
- 3,6-anhydro-2-deoxy-6-phenyl-l-ido-1,4-hexonolactone
Uniqueness
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific stereochemistry and the presence of an oxabicyclohexane ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
141041-89-6 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(1S,5R,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O2/c12-11-10-8(6-13-11)9(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10-/m1/s1 |
InChI Key |
MRTXJRBEIJEIRA-KXUCPTDWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]2C(=O)O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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